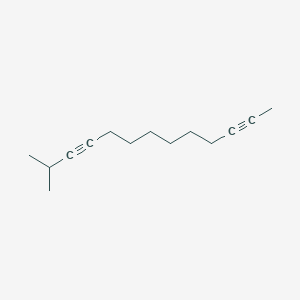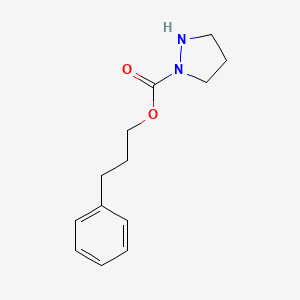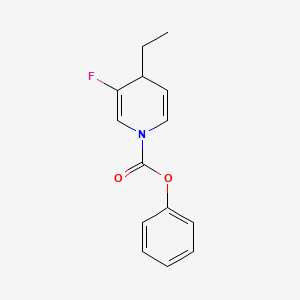![molecular formula C14H20BrN3O B12607976 Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- CAS No. 649740-14-7](/img/structure/B12607976.png)
Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group and a piperazinyl methyl group attached to an acetamide backbone. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 3-bromophenylacetic acid with 4-methylpiperazine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane (DCM) under nitrogen atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding a phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Formation of 3-bromophenol derivatives.
Reduction: Formation of phenylacetamide derivatives.
Substitution: Formation of various substituted acetamide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazinyl methyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(3-bromophenyl)-: Similar structure but lacks the piperazinyl methyl group.
Acetamide, N-(4-bromophenyl)-: Similar structure with the bromine atom at a different position on the phenyl ring.
N-(3-Bromophenyl)-2-(2,4,6-trichlorophenoxy)acetamide: Contains additional chlorophenoxy group, leading to different chemical properties.
Uniqueness
Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- is unique due to the presence of both bromophenyl and piperazinyl methyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
649740-14-7 |
|---|---|
Formule moléculaire |
C14H20BrN3O |
Poids moléculaire |
326.23 g/mol |
Nom IUPAC |
N-[(3-bromophenyl)-(4-methylpiperazin-1-yl)methyl]acetamide |
InChI |
InChI=1S/C14H20BrN3O/c1-11(19)16-14(12-4-3-5-13(15)10-12)18-8-6-17(2)7-9-18/h3-5,10,14H,6-9H2,1-2H3,(H,16,19) |
Clé InChI |
DVDQJKYXOJHIFS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C1=CC(=CC=C1)Br)N2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12607897.png)
![Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-](/img/structure/B12607904.png)

![2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile](/img/structure/B12607914.png)


![Benzaldehyde, 2,5-dimethoxy-4-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12607926.png)
![2,2'-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}](/img/structure/B12607931.png)




![3,3',5,5'-Tetrafluoro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12607977.png)
![1,1'-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione]](/img/structure/B12607978.png)
